Costic acid
Overview
Description
Costic acid is a naturally occurring sesquiterpene carboxylic acid that has been isolated from the plant Dittrichia viscosa. It has garnered attention for its potent acaricidal activity against Varroa destructor, a parasite of the European honey bee, Apis mellifera . This compound is also known for its antimicrobial and antitrypanosomal activities, making it a subject of interest in various scientific research fields .
Mechanism of Action
Target of Action
Costic acid, also known as β-Costic acid, is a natural product that can be isolated from Dittrichia viscosa . It exhibits potent in vivo acaricidal activity against the parasite Varroa destructor It’s known that this compound interacts with the biological systems of these parasites, leading to their elimination .
Mode of Action
It has been shown to exhibit potent in vivo acaricidal activity This suggests that this compound interacts with its targets in a way that leads to the death of the parasites
Biochemical Pathways
It’s known that this compound is a sesquiterpene , a class of terpenes that play significant defensive roles in numerous plant species . Terpenes are involved in various biochemical pathways, including those related to plant defense mechanisms
Pharmacokinetics
It’s known that this compound exhibits potent in vivo activity , suggesting that it has suitable bioavailability
Result of Action
This compound exhibits potent in vivo acaricidal activity against the parasite Varroa destructor . This suggests that the molecular and cellular effects of this compound’s action result in the death of these parasites. , indicating that it could be used as a safe agent for controlling varroosis in honey bee colonies.
Action Environment
It’s known that this compound is a natural product isolated from dittrichia viscosa , suggesting that it’s likely to be stable under various environmental conditions
Biochemical Analysis
Biochemical Properties
Costic acid interacts with various biomolecules in biochemical reactions. It exhibits potent in vivo acaricidal activity against Varroa destructor . The compound is not toxic for human umbilical vein endothelial cells (HUVEC) at concentrations of up to 230 micromolar (μM) .
Cellular Effects
This compound influences cell function by exhibiting acaricidal activity. It affects the cellular metabolism of Varroa destructor, a parasite that can attack and eliminate whole bee colonies within a period of a few years .
Molecular Mechanism
It is known to exert its effects at the molecular level, likely through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are not fully documented. Initial experiments have shown that this compound is not toxic for human umbilical vein endothelial cells (HUVEC) at concentrations of up to 230 micromolar (μM), indicating that this compound could be used as a safe, low-cost, and efficient agent for controlling varroosis in honey bee colonies .
Metabolic Pathways
It is known to interact with various enzymes or cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not fully documented. It is known to interact with various transporters or binding proteins .
Subcellular Localization
It is known to interact with various targeting signals or post-translational modifications that direct it to specific compartments or organelles .
The information provided here is based on the available literature and may be subject to updates as new research findings emerge .
Preparation Methods
Synthetic Routes and Reaction Conditions
Costic acid can be synthesized via the allylic oxidation of β-selinene, a component of celery seed oil . This method involves the use of specific oxidizing agents under controlled conditions to achieve the desired transformation. The process is efficient and allows for the production of this compound on a gram scale.
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, its extraction from natural sources such as Dittrichia viscosa remains a viable method. The plant material is typically subjected to solvent extraction, followed by purification steps to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Costic acid undergoes various chemical reactions, including:
Oxidation: The allylic oxidation of β-selinene to form this compound.
Reduction: Potential reduction reactions to modify the carboxylic acid group.
Substitution: Reactions involving the substitution of functional groups on the sesquiterpene backbone.
Common Reagents and Conditions
Oxidizing Agents: Used in the allylic oxidation of β-selinene.
Reducing Agents: Employed in reduction reactions to modify the carboxylic acid group.
Catalysts: Various catalysts may be used to facilitate substitution reactions.
Major Products Formed
The primary product of interest is this compound itself, formed through the oxidation of β-selinene. Other potential products include derivatives of this compound formed through reduction or substitution reactions.
Scientific Research Applications
Costic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Costic acid can be compared with other sesquiterpene carboxylic acids and acaricidal agents:
Oxalic Acid: A commonly used acaricide against varroa mites, known for its structural simplicity and effectiveness.
α-Costic Acid: Another sesquiterpene carboxylic acid with significant acaricidal activity.
β-Costic Acid: An oxidized derivative of β-selinene, similar to this compound in structure and biological activity.
Properties
IUPAC Name |
2-[(2R,4aR,8aS)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h12-13H,1-2,4-9H2,3H3,(H,16,17)/t12-,13+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQGVDNQDFTTLZ-VNHYZAJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(=C)C1CC(CC2)C(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC(=C)[C@@H]1C[C@@H](CC2)C(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190001 | |
Record name | Cosstic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3650-43-9 | |
Record name | Costic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3650-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Costic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003650439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cosstic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | COSTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6109CN8DDD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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